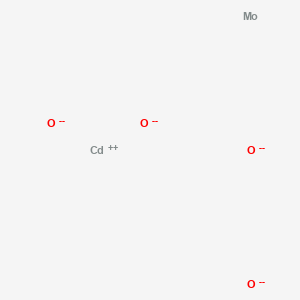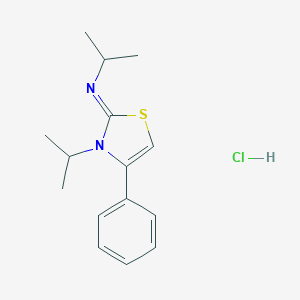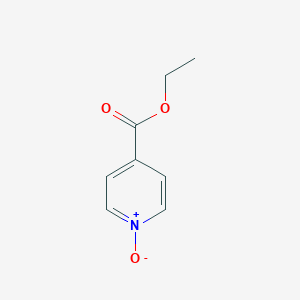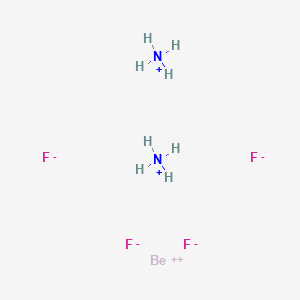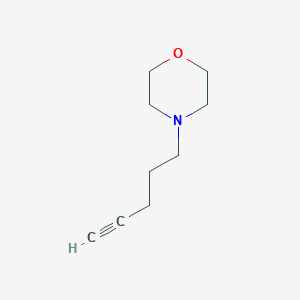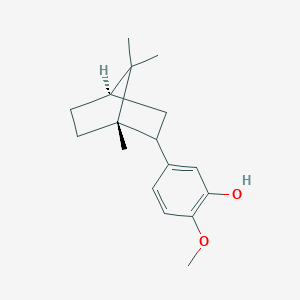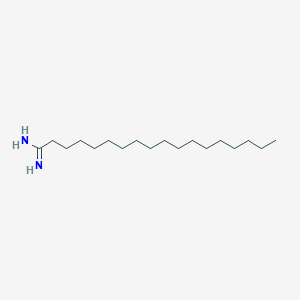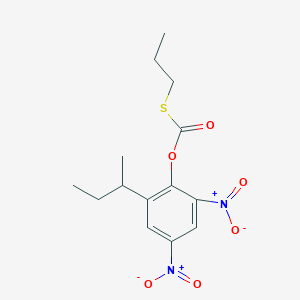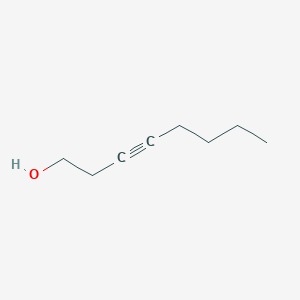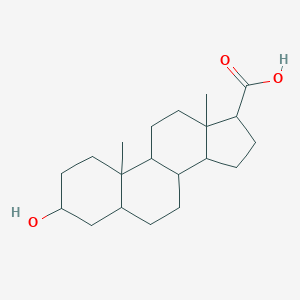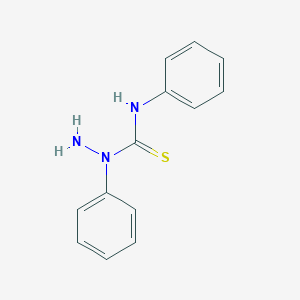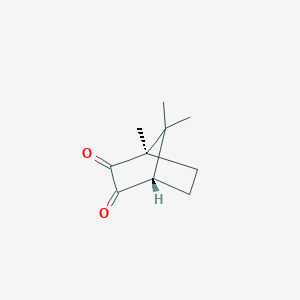
Camphorchinon
Übersicht
Beschreibung
Camphorquinone (CQ) is a photochemical compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a strong odor, which is used as a dye and a photosensitizer in various processes. CQ is a relatively new compound and has been the subject of much research in recent years.
Wissenschaftliche Forschungsanwendungen
Antiseneszenz-Effekt
Es wurde festgestellt, dass Camphorchinon den Antiseneszenz-Effekt durch Aktivierung von AMPK/SIRT1 in Stammzellen und D-Galaktose-induzierten alternden Mäusen fördert . Dies bedeutet, dass CQ möglicherweise die Seneszenz in menschlichen Knochenmark-mesenchymalen Stammzellen (hBM-MSCs) und Maus-Herzgewebe reduziert .
Kardioprotektive Eigenschaften
Neben seinen Antiseneszenz-Effekten besitzt CQ auch kardioprotektive Eigenschaften . Dies ist besonders wichtig im Zusammenhang mit dem Altern, da Herzkrankheiten eine Hauptursache für die Mortalität in der älteren Bevölkerung darstellen .
Reduzierung des oxidativen Stresses
Es wurde gezeigt, dass CQ oxidativen Stress-induzierte Seneszenz über AMPK/SIRT1- und Autophagiemechanismen unterdrückt . Dies deutet darauf hin, dass CQ als therapeutisches Mittel für Erkrankungen eingesetzt werden könnte, die mit oxidativem Stress verbunden sind .
Photoinitiator in Dentalverbundwerkstoffen
CQ wird als Photoinitiator in Dentalverbundwerkstoffen verwendet . Es wird in Kombination mit 2-(Dimethylamino)ethylmethacrylat in einem klassischen Photoinitiatorsystem verwendet .
Freiradikalische Polymerisation
CQ-Amine werden als Photoinitiatoren für die freiradikalische Polymerisation verwendet . Dieser Prozess ist entscheidend bei der Bildung von Polymeren, die eine breite Palette von Anwendungen in verschiedenen Industrien haben
Wirkmechanismus
Target of Action
Camphorquinone (CQ) primarily targets the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways . These pathways play a crucial role in cellular energy homeostasis and longevity, respectively .
Mode of Action
CQ interacts with its targets by activating the AMPK/SIRT1 pathways . This activation leads to a reduction in oxidative-stress-induced senescence, which is a state of irreversible cell cycle arrest . Furthermore, CQ also boosts autophagy, a cellular process involved in the removal of unnecessary or dysfunctional components .
Biochemical Pathways
The activation of AMPK/SIRT1 pathways by CQ leads to a cascade of downstream effects. It reduces senescence in human bone marrow mesenchymal stem cells (hBM-MSCs) and mouse heart tissue . Additionally, it decreases the gene expression of inflammation markers in D-Galactose-induced aging mouse heart tissue .
Pharmacokinetics
It is noted that cq fits all of the pharmacological parameters using the swissadme web tool , suggesting it has favorable ADME properties.
Result of Action
The activation of AMPK/SIRT1 pathways and autophagy by CQ results in the reduction of senescence and inflammation . This suggests that CQ possesses antisenescence and cardioprotective properties .
Action Environment
The action of CQ can be influenced by environmental factors such as light. CQ is a photoinitiator used in dental composites . It absorbs UV radiation in the region of 200-300nm due to the Π−Π * transition and visible light (400-500nm) due to the n, Π* transition of the α-dicarbonyl chromophore . This suggests that the efficacy and stability of CQ could be influenced by the light environment.
Zukünftige Richtungen
Camphorquinone has been shown to have potential antisenescence and cardioprotective properties. It could suppress oxidative-stress-induced senescence through AMPK/SIRT1 and autophagy mechanisms . This suggests that Camphorquinone could have potential applications in the treatment of aging and aging-related diseases.
Biochemische Analyse
Biochemical Properties
Camphorquinone plays a significant role in biochemical reactions. It is known to interact with amines such as N,N-dimethyl-p-toluidine, 2-ethyl-dimethylbenzoate, N-phenylglycine to increase the rate of curing . These interactions are crucial in the polymerization process, which is induced very slowly by camphorquinone .
Cellular Effects
Camphorquinone has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to potentially reduce senescence in human bone marrow mesenchymal stem cells and mouse heart tissue . It also influences cell function by boosting AMPK/SIRT1 activation and autophagy in both models . Furthermore, camphorquinone treatment reduces the gene expression of inflammation markers in D-Galactose-induced aging mouse heart tissue .
Molecular Mechanism
At the molecular level, camphorquinone exerts its effects through several mechanisms. It has been found to boost AMPK/SIRT1 activation and autophagy . This suggests that camphorquinone may interact with these biomolecules, potentially through binding interactions, leading to changes in their activity and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of camphorquinone can change over time in laboratory settings. While specific studies on the long-term effects of camphorquinone on cellular function are limited, it is known that camphorquinone can potentially reduce senescence in human bone marrow mesenchymal stem cells and mouse heart tissue .
Dosage Effects in Animal Models
While specific studies on the dosage effects of camphorquinone in animal models are limited, it has been used in studies involving D-galactose-induced aging mice . In these studies, camphorquinone was found to potentially reduce senescence in mouse heart tissue .
Metabolic Pathways
Given its role in boosting AMPK/SIRT1 activation and autophagy , it is likely that camphorquinone interacts with enzymes or cofactors involved in these processes.
Eigenschaften
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXSTWCDUXYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049394 | |
| Record name | (+/-)-Camphorquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Camphoroquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19795 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10373-78-1, 465-29-2 | |
| Record name | Camphorquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10373-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camphorquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Camphorquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-Camphorquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bornane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dl-bornane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


